molecular formula C19H19N3O2S B2842031 4-ethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 863513-39-7

4-ethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2842031
CAS No.: 863513-39-7
M. Wt: 353.44
InChI Key: UQYCAAUIDJZXTR-UHFFFAOYSA-N
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Description

4-ethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide (Compound ID: G571-0287) is a benzamide derivative featuring a thiazole core substituted with a pyridin-3-yl group and an ethoxy-substituted benzamide side chain. Its molecular formula is C₂₀H₁₉FN₂O₂S, with a molecular weight of 370.44 and a logP value of 4.3358, indicating moderate lipophilicity .

Properties

IUPAC Name

4-ethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-24-17-7-5-14(6-8-17)18(23)21-11-9-16-13-25-19(22-16)15-4-3-10-20-12-15/h3-8,10,12-13H,2,9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYCAAUIDJZXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiophenol with α-haloketones under basic conditions.

    Coupling with pyridine: The thiazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the benzamide: The final step involves the reaction of the intermediate with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine.

    Substitution: The ethoxy group on the benzamide can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-ethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole and pyridine moieties can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyridine Position and Thiazole Substituents

4-Methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide () Structural Difference: Pyridine at position 4 (vs. 3 in the target compound) and a methyl group on the benzamide.

4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide ()

  • Structural Difference : Pyridine at position 2 and an ethylsulfonyl group on the benzamide.
  • Impact : The electron-withdrawing sulfonyl group may reduce metabolic stability compared to the ethoxy group (electron-donating) in the target compound. This could affect solubility and target affinity .

3,4-Dimethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide () Structural Difference: Dimethoxy substitution on the benzamide (vs. ethoxy in the target). Impact: The additional methoxy group increases polarity (polar surface area: ~41.85 Ų for the target vs. unreported here) and molecular weight (369.44 vs.

Benzamide Substitution Patterns

3-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide () Structural Difference: Ethoxy group at position 3 (vs. 4) and a phenyl-substituted thiazole (vs. pyridin-3-yl). Impact: The meta-ethoxy substitution may disrupt planar interactions critical for binding.

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridinyl}benzamide ()

  • Structural Difference : Ethyl and 3-methylphenyl groups on the thiazole, with benzamide directly attached to pyridine.
  • Impact : Bulkier substituents may hinder membrane permeability (logP unreported) compared to the target compound’s streamlined structure .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP logSw Polar Surface Area (Ų)
Target Compound (G571-0287) C₂₀H₁₉FN₂O₂S 370.44 4.3358 -4.1298 41.846
3,4-Dimethoxy Analog C₁₉H₁₉N₃O₃S 369.44 N/A N/A N/A
4-(Ethylsulfonyl) Analog C₁₇H₁₇N₃O₃S₂ 391.46 N/A N/A N/A

Key Observations :

  • The target compound’s fluorine atom may enhance metabolic stability and membrane permeability compared to non-halogenated analogs.

Pharmacological Implications

  • Target Compound : Structural features (pyridin-3-yl, ethoxy group) align with molecules targeting kinases or viral proteases, though specific activity data are unavailable in the evidence .
  • Metabolic Stability : The ethoxy group in the target compound may confer better stability than sulfonyl or nitro groups in analogs () .

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